Cas no 1021119-16-3 (4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine)
![4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1021119-16-3x500.png)
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine 化学的及び物理的性質
名前と識別子
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- [4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
- Methanone, [4-(6-ethoxy-2-methyl-4-pyrimidinyl)-1-piperazinyl]-2-naphthalenyl-
- 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine
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- インチ: 1S/C22H24N4O2/c1-3-28-21-15-20(23-16(2)24-21)25-10-12-26(13-11-25)22(27)19-9-8-17-6-4-5-7-18(17)14-19/h4-9,14-15H,3,10-13H2,1-2H3
- InChIKey: RFQQSDGTLKHDBU-UHFFFAOYSA-N
- SMILES: C(N1CCN(C2C=C(OCC)N=C(C)N=2)CC1)(C1=CC=C2C(=C1)C=CC=C2)=O
じっけんとくせい
- 密度みつど: 1.225±0.06 g/cm3(Predicted)
- Boiling Point: 600.7±55.0 °C(Predicted)
- 酸度系数(pKa): 6.57±0.43(Predicted)
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2442-0112-5μmol |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-2mg |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-5mg |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-20μmol |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-25mg |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-2μmol |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-40mg |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-75mg |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-30mg |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2442-0112-10μmol |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine |
1021119-16-3 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine 関連文献
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Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidineに関する追加情報
Chemical Profile of 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine (CAS No. 1021119-16-3)
4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine, identified by its CAS number 1021119-16-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine class, a heterocyclic aromatic ring structure that is widely recognized for its biological activity and pharmacological potential. The presence of multiple functional groups, including an ethoxy substituent, a methyl group, and a piperazine moiety linked to a naphthalene derivative, contributes to its unique chemical properties and makes it a valuable scaffold for drug discovery.
The naphthalene-2-carbonyl moiety in the molecular structure of this compound introduces a rigid aromatic system that can enhance binding affinity and selectivity in biological targets. This feature is particularly relevant in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical cellular pathways. Recent advancements in computational chemistry and molecular modeling have highlighted the potential of such pyrimidine derivatives in modulating protein-protein interactions, making them promising candidates for therapeutic intervention.
In the context of contemporary pharmaceutical research, 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine has been explored for its potential applications in oncology and neurology. Studies have demonstrated that pyrimidine-based compounds can exhibit inhibitory effects on kinases and other enzymes overexpressed in cancer cells, thereby serving as lead compounds for the development of targeted therapies. The piperazine ring, in particular, is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can be leveraged to design highly specific pharmacophores.
Furthermore, the ethoxy and methyl substituents in the molecule contribute to its solubility and metabolic stability, which are critical factors in drug design. These properties ensure that the compound can be effectively absorbed, distributed, metabolized, and excreted (ADME) within the body, thereby enhancing its pharmacokinetic profile. Recent studies have also shown that modifications at these positions can significantly alter the bioactivity of pyrimidine derivatives, providing a rich chemical space for optimization.
The integration of naphthalene into the molecular framework adds another layer of complexity to this compound, enabling diverse interactions with biological targets. Naphthalene derivatives are well-documented for their role in various pharmacological applications, including antimicrobial and anti-inflammatory agents. The 4-(naphthalene-2-carbonyl)piperazine moiety specifically has been implicated in enhancing binding affinity to certain protein targets, which is a key consideration in drug design.
Current research trends indicate that 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine could serve as a versatile intermediate in synthesizing novel therapeutic agents. The compound’s structural features make it amenable to further derivatization, allowing chemists to explore new analogs with enhanced efficacy and reduced toxicity. For instance, modifications at the piperazine ring could lead to compounds with improved selectivity against off-target proteins, minimizing side effects.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex core structure efficiently. These techniques not only streamline the synthetic process but also allow for greater flexibility in modifying the molecular framework.
In summary, 4-ethoxy-2-methyl-6-[4-(naphthalene-2-carbonyl)piperazin-1-yl]pyrimidine (CAS No. 1021119-16-3) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer multiple opportunities for designing drugs with improved pharmacological properties. As computational tools continue to advance, virtual screening and molecular dynamics simulations will play an increasingly important role in identifying potential lead compounds like this one for various therapeutic applications.
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